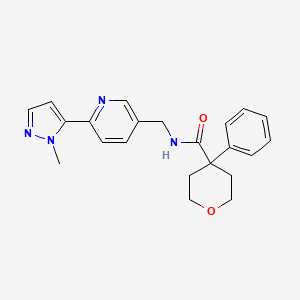

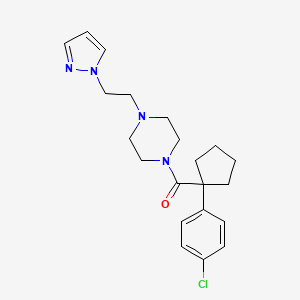

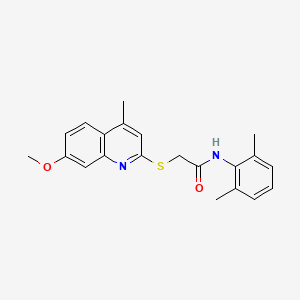

![molecular formula C21H26N2O6S B2441395 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941872-51-1](/img/structure/B2441395.png)

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned, “N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide”, is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a morpholinoethyl group, a dihydrobenzo[b][1,4]dioxine group, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation . The morpholinoethyl group might be introduced through a nucleophilic substitution reaction . The dihydrobenzo[b][1,4]dioxine group could potentially be synthesized from a precursor containing a 1,4-dioxane ring . The sulfonamide group could be introduced through a reaction with a suitable sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and dihydrobenzo[b][1,4]dioxine groups are aromatic, meaning they contain conjugated pi systems that contribute to the compound’s stability . The morpholinoethyl group contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions . The morpholine ring could potentially undergo reactions at the nitrogen atom . The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and therefore more soluble in polar solvents . The aromatic rings could contribute to the compound’s UV/Vis absorption properties .科学的研究の応用

Intraocular Pressure Regulation

- A study evaluated the efficacy of a topical carbonic anhydrase inhibitor (related to sulfonamides) in lowering intraocular pressure in normotensive subjects. The trial involved the administration of the drug to one eye of each subject and monitored intraocular pressure over a week. The findings indicated no significant effect on intraocular pressure, suggesting that the concentration of the drug reaching the ciliary body was inadequate (Werner et al., 1987).

Occupational Exposure and DNA Damage

- A study investigated the exposure of male workers to various pollutants, including polychlorinated dibenzo-p-dioxins and dibenzofurans (related to dioxine structure), at electronic equipment waste dismantling factories. The study assessed oxidative damage to DNA using 8-hydroxy-2'-deoxyguanosine as a biomarker. Results showed elevated levels of this biomarker in postworkshift urines, indicating a high cancer risk due to oxidative stress (Wen et al., 2008).

将来の方向性

The potential applications of this compound would depend on its specific properties. For example, if it does exhibit antibacterial activity, it could potentially be developed into a new antibiotic . Alternatively, if it has interesting optical properties due to the presence of the aromatic rings, it could potentially be used in the development of new organic electronic materials .

作用機序

Target of Action

The compound, also known as N-[2-(3-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE, is a sulfonamide derivative . Sulfonamides are known to have broad-spectrum antibacterial activity and are often used in the treatment of various bacterial infections . They are known to inhibit carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

The compound’s mode of action is likely related to its sulfonamide fragment. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis.

Biochemical Pathways

The compound’s action affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid, disrupting the production of essential nucleotides and leading to the inhibition of DNA synthesis .

Pharmacokinetics

They are primarily excreted by the kidneys .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing necessary nucleotides for DNA replication. This halts bacterial proliferation and helps to control the infection .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for the active site of the enzyme, reducing its effectiveness

特性

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-26-17-4-2-3-16(13-17)19(23-7-9-27-10-8-23)15-22-30(24,25)18-5-6-20-21(14-18)29-12-11-28-20/h2-6,13-14,19,22H,7-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFZYTQHDFHLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

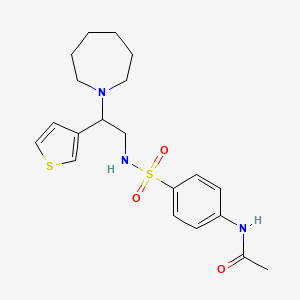

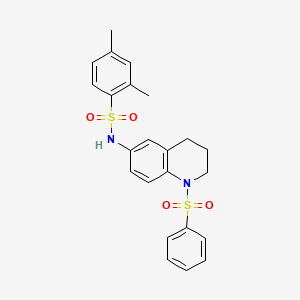

![1-[(4-fluorophenyl)methyl]-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2441327.png)

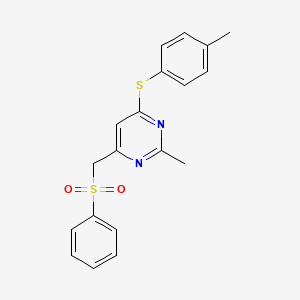

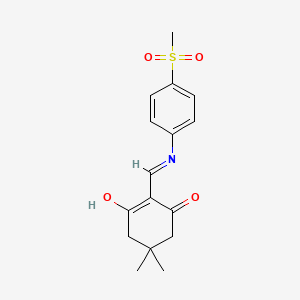

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2441328.png)

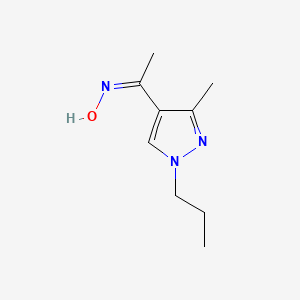

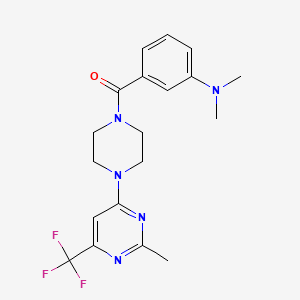

![[3-Amino-5-anilino-4-(4-chlorophenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2441332.png)

![[1-(3,4-dichlorophenyl)cyclopentyl]methanamine, HCl](/img/structure/B2441333.png)

![N-(2,5-difluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2441335.png)